molecular formula C18H29NO B1246524 Corydendramine B

Corydendramine B

Cat. No.: B1246524
M. Wt: 275.4 g/mol
InChI Key: DIPDTUOTIZEHEQ-SPUUGUOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corydendramine B is a flavoalkaloid isolated from Corydalis decumbens, a plant species within the Papaveraceae family. It belongs to a class of nitrogen-containing secondary metabolites characterized by a flavan backbone fused with alkaloid moieties . Current research highlights its distinction from simpler isoquinoline alkaloids, emphasizing its hybrid flavonoid-alkaloid architecture as a unique scaffold for drug discovery .

Properties

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

(2S,3R,6S)-6-[(1E,3E,7E,9E)-dodeca-1,3,7,9-tetraenyl]-2-methylpiperidin-3-ol

InChI

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(20)16(2)19-17/h4-7,10-13,16-20H,3,8-9,14-15H2,1-2H3/b5-4+,7-6+,11-10+,13-12+/t16-,17+,18+/m0/s1

InChI Key

DIPDTUOTIZEHEQ-SPUUGUOASA-N

Isomeric SMILES

CC/C=C/C=C/CC/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1)C)O

Canonical SMILES

CCC=CC=CCCC=CC=CC1CCC(C(N1)C)O

Synonyms

corydendramine B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Corydendramine B shares taxonomic and structural similarities with other alkaloids from Corydalis and related genera. Below is a comparative analysis of its key attributes against structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Analogous Alkaloids

Compound Source Structural Class Key Functional Groups Reported Bioactivity
This compound Corydalis decumbens Flavoalkaloid Hydroxyl, methyl groups Understudied (potential antioxidant)
Corydalmine β-N-oxide Stephania glabra Isoquinoline alkaloid N-oxide, methoxy groups Antispasmodic effects
N-Methylcorydalmine Corydalis tashiroi Benzylisoquinoline N-methyl, aromatic rings Analgesic properties
Glaucentrine Glaucium fimbrilligerum Aporphine alkaloid 1-hydroxy, 2,10,11-trimethoxy Anti-inflammatory, CNS depressant
Norcorydine Zanthoxylum nigrescens Protoberberine Quaternary ammonium, methoxy Antimicrobial activity

Key Observations :

Structural Divergence: Unlike isoquinoline derivatives (e.g., Corydalmine β-N-oxide), this compound’s flavoalkaloid structure integrates flavonoid-like antioxidant capacity with alkaloid bioactivity, a rare combination in natural products .

Functional Group Influence : The presence of hydroxyl groups in this compound may enhance its redox activity compared to methoxy-rich analogs like Glaucentrine, which rely on electron-donating groups for receptor binding .

Pharmacological Gaps: While Norcorydine and Glaucentrine have well-documented mechanisms (e.g., antimicrobial or CNS effects), this compound’s bioactivity remains speculative, necessitating targeted assays to validate hypotheses .

Research Findings and Methodological Considerations

Recent studies emphasize the importance of rigorous validation for undercharacterized compounds like this compound. For instance:

  • Replication Challenges: Structural complexity complicates synthesis, as seen in efforts to replicate hybrid alkaloid-flavonoid systems .
  • Data Transparency : Peer-reviewed studies with full methodological disclosure (e.g., spectral data, assay conditions) are critical to avoid biases in bioactivity claims .
  • Comparative Bioassays : Preliminary comparisons with Corydalmine β-N-oxide suggest this compound may exhibit lower cytotoxicity but higher solubility, a trade-off requiring optimization for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corydendramine B
Reactant of Route 2
Corydendramine B

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